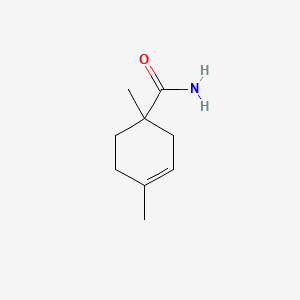

1,4-Dimethyl-3-cyclohexene-1-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

1,4-dimethylcyclohex-3-ene-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO/c1-7-3-5-9(2,6-4-7)8(10)11/h3H,4-6H2,1-2H3,(H2,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFRHTADWHNZOHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCC(CC1)(C)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00989088 | |

| Record name | 1,4-Dimethylcyclohex-3-ene-1-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00989088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69352-88-1 | |

| Record name | 3-Cyclohexene-1-carboxamide, 1,4-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069352881 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Dimethylcyclohex-3-ene-1-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00989088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Strategic Synthetic Methodologies for 1,4 Dimethyl 3 Cyclohexene 1 Carboxamide and Its Analogs

Approaches to the 1,4-Dimethyl-3-cyclohexene Core Structure

The formation of the central 1,4-dimethyl-3-cyclohexene ring is the foundational step in the synthesis. This can be achieved through various powerful carbon-carbon bond-forming reactions that build the six-membered ring with the requisite unsaturation and substitution pattern.

Cycloaddition Reactions in Unsaturated Carbocycle Formation

The Diels-Alder reaction, a [4+2] cycloaddition, stands out as one of the most efficient methods for constructing six-membered rings. nih.gov This pericyclic reaction involves the combination of a conjugated diene and a dienophile to form a cyclohexene (B86901) derivative. The regiochemistry and stereochemistry of the product are highly predictable, making it a powerful tool in targeted synthesis.

For the synthesis of a 1,4-dimethyl-3-cyclohexene core, a strategic selection of diene and dienophile is necessary. For instance, the reaction between 2,3-dimethyl-1,3-butadiene (B165502) and a suitable acrylate (B77674) derivative can yield a cyclohexene with methyl groups at positions 3 and 4. researchgate.net To achieve the specific 1,4-dimethyl substitution pattern, one could envision a reaction between a 1-methyl substituted diene and a 3-methyl substituted dienophile. The versatility of the Diels-Alder reaction allows for the formation of a wide array of substituted cyclohexenes by varying the diene and dienophile components. pageplace.deorgsyn.org

Table 1: Examples of Diels-Alder Reactions for Cyclohexene Synthesis

| Diene | Dienophile | Product Type | Reference |

|---|---|---|---|

| 1-Amino-3-siloxy diene | Methyl acrylate | Functionalized cyclohexenone precursor | orgsyn.org |

| 2,3-Dimethyl-1,3-butadiene | Methyl methacrylate | Dimethyl-cyclohexene carboxylate | researchgate.net |

These cycloaddition strategies provide a robust entry into the cyclohexene system, often establishing multiple stereocenters in a single, atom-economical step.

Alkylation and Substitution Strategies for Methyl Group Introduction

An alternative or complementary approach to building the core structure involves the introduction of methyl groups onto a pre-existing carbocyclic ring through alkylation or other substitution reactions. These methods offer flexibility in modifying the substitution pattern of the cyclohexene ring.

One common strategy involves the alkylation of cycloalkanone derivatives. nih.gov For instance, 2-methylcyclohexane-1,3-dione (B75653) can undergo C-selective alkylation to introduce a second methyl group. nih.gov The resulting diketone can then be further manipulated to generate the desired cyclohexene structure. Zeolite catalysts have also been shown to facilitate the alkylation of cycloalkenes like cyclohexene with oxygenates such as methanol, yielding methyl and dimethyl cyclohexenes with high conversion and selectivity. google.com

Key strategies for methyl group introduction include:

Enolate Alkylation: Generation of an enolate from a cyclohexanone (B45756) precursor followed by reaction with a methylating agent (e.g., methyl iodide).

Catalytic Alkylation: Use of solid acid catalysts like zeolites to alkylate a cyclohexene with a methyl source. google.com

Organometallic Addition: Addition of organocuprate reagents (e.g., lithium dimethylcuprate) to α,β-unsaturated cyclohexenones.

These methods are crucial for synthesizing specifically substituted patterns that may not be directly accessible through cycloaddition reactions.

Formation of the Carboxamide Moiety

Once the 1,4-dimethyl-3-cyclohexene core bearing a suitable functional group (like a carboxylic acid or ester) is synthesized, the final step is the formation of the carboxamide moiety.

Amidation Reactions from Carboxylic Acid Precursors

The most direct and common method for synthesizing a primary carboxamide is the reaction of the corresponding carboxylic acid with ammonia (B1221849). However, this direct reaction often requires high temperatures. ucl.ac.uk To achieve amide formation under milder conditions, the carboxylic acid is typically "activated" first. researchgate.net

Common methods for activating carboxylic acids for amidation include:

Conversion to Acyl Chlorides: The carboxylic acid is treated with reagents like thionyl chloride (SOCl₂) or oxalyl chloride to form a highly reactive acyl chloride, which readily reacts with ammonia to form the amide.

Use of Coupling Reagents: A wide variety of coupling reagents are available to facilitate amide bond formation by generating a reactive intermediate in situ. ucl.ac.uk Examples include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and phosphonium (B103445) salts.

Boric Acid Catalysis: Boric acid has emerged as an inexpensive and environmentally friendly catalyst for the direct amidation of carboxylic acids and amines. orgsyn.org

Table 2: Common Reagents for Amidation of Carboxylic Acids

| Reagent Class | Specific Example(s) | Key Feature | Reference(s) |

|---|---|---|---|

| Halogenating Agents | Thionyl chloride (SOCl₂), Oxalyl chloride | Forms highly reactive acyl halide intermediate | ucl.ac.uk |

| Carbodiimides | EDC, DCC | In situ activation, mild conditions | ucl.ac.uk |

| Phosphonium-based | BOP, PyBOP | High efficiency, often used in peptide synthesis | ucl.ac.uk |

These methods provide a reliable toolkit for converting the 1,4-dimethyl-3-cyclohexene-1-carboxylic acid precursor into the target carboxamide.

Alternative Routes to Carboxamide Functionalization

Besides starting from a carboxylic acid, other functional groups can serve as precursors to the carboxamide. One notable alternative is the amidation of esters. The corresponding methyl or ethyl ester of 1,4-dimethyl-3-cyclohexene-1-carboxylic acid can be converted to the amide by reaction with ammonia. google.comthegoodscentscompany.com This reaction, known as aminolysis, can sometimes be facilitated by heating or catalysis.

Another potential route is the partial hydrolysis of a nitrile. If a synthetic route provides access to 1,4-dimethyl-3-cyclohexene-1-carbonitrile, it can be hydrolyzed under controlled acidic or basic conditions to yield the primary carboxamide.

Stereoselective Synthesis of Chiral Cyclohexenecarboxamide (B14309645) Derivatives

The 1,4-Dimethyl-3-cyclohexene-1-carboxamide molecule contains a stereocenter at the C1 position (the carbon atom bearing the carboxamide and a methyl group). For applications in fields like pharmaceuticals, it is often necessary to synthesize a single enantiomer, as different stereoisomers can exhibit vastly different biological activities. google.com Therefore, stereoselective synthesis is of paramount importance.

Achieving stereoselectivity requires the use of chiral catalysts, auxiliaries, or reagents at a key bond-forming step.

Asymmetric Cycloaddition: The Diels-Alder reaction can be rendered enantioselective by using a chiral Lewis acid catalyst, which coordinates to the dienophile and directs the approach of the diene from one face. organic-chemistry.org

Asymmetric Alkylation: The introduction of one of the methyl groups can be performed enantioselectively. For example, molybdenum-catalyzed asymmetric allylic alkylation has been used to establish stereocenters in the synthesis of complex molecules containing substituted rings. researchgate.net

Resolution: A racemic mixture of the final product or a key intermediate can be separated into its constituent enantiomers through techniques like chiral chromatography or by forming diastereomeric salts with a chiral resolving agent.

The development of reliable stereoselective methods is a continuing goal in organic synthesis, enabling access to enantiomerically pure compounds like the individual stereoisomers of this compound for further study and application. nih.gov

Asymmetric Catalysis in Enantioselective Pathways

Asymmetric catalysis offers a powerful approach for the enantioselective synthesis of chiral cyclohexene derivatives. The core of this strategy often involves a Diels-Alder reaction, a concerted [4+2] cycloaddition that forms the six-membered ring with inherent stereochemical control. wikipedia.org The reaction between a conjugated diene and a dienophile can be rendered asymmetric by the use of chiral catalysts, which create a chiral environment around the reacting molecules, favoring the formation of one enantiomer over the other.

For the synthesis of a 1,4-disubstituted cyclohexene core, as seen in this compound, a common approach involves the reaction of isoprene (B109036) (2-methyl-1,3-butadiene) with a substituted alkene. Chiral Lewis acids are frequently employed to catalyze such reactions, activating the dienophile towards cycloaddition and inducing enantioselectivity. lscollege.ac.in These Lewis acids coordinate to the dienophile, lowering its LUMO energy and creating a stereochemically defined pocket that directs the approach of the diene.

Key research findings in this area have demonstrated the efficacy of various chiral catalyst systems in Diels-Alder reactions. For instance, chiral oxazaborolidine catalysts have been shown to be effective in promoting the asymmetric cycloaddition of dienes with α,β-unsaturated carbonyl compounds. Similarly, copper complexes with bis(oxazoline) ligands have proven to be excellent catalysts for enantioselective Diels-Alder reactions. The choice of catalyst, solvent, and temperature can significantly influence both the yield and the enantiomeric excess (ee) of the desired cyclohexene product.

| Catalyst Type | Dienophile Example | Diene Example | Typical Enantiomeric Excess (ee) |

| Chiral Oxazaborolidine | Acryloyl oxazolidinone | Cyclopentadiene | >95% |

| Copper-Bis(oxazoline) | Ethyl glyoxylate | Isoprene | up to 98% |

| Chiral Aluminum Complex | Maleimide | 1,3-Butadiene | >90% |

The application of these catalytic systems to the synthesis of this compound would involve the reaction of isoprene with a suitable methacrylamide (B166291) derivative in the presence of a chiral Lewis acid. The catalyst would control the facial selectivity of the dienophile, leading to the preferential formation of one enantiomer of the desired product.

Diastereoselective Control and Chiral Induction

Diastereoselective control is paramount when a molecule contains multiple stereocenters. In the context of this compound, which has two stereocenters, controlling the relative configuration (cis or trans) of the methyl and carboxamide groups is crucial. This can be achieved through various strategies, including the use of chiral auxiliaries. wikipedia.org

A chiral auxiliary is a stereochemically pure compound that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter(s) have been established, the auxiliary is removed. For the synthesis of chiral cyclohexene carboxamides, a chiral amine can be used to form the amide bond, thereby introducing a chiral auxiliary. This auxiliary can then direct the diastereoselectivity of subsequent transformations, such as the Diels-Alder reaction.

For example, an α,β-unsaturated amide can be prepared from a chiral amine and methacrylic acid. The chiral auxiliary on the nitrogen atom can effectively shield one face of the dienophile, forcing the diene to approach from the less hindered face during the Diels-Alder reaction. This leads to a high degree of diastereoselectivity in the formation of the cyclohexene ring. The choice of the chiral auxiliary is critical, with structures like Evans oxazolidinones and pseudoephedrine derivatives being commonly employed due to their high directing ability. nih.govsigmaaldrich.com

| Chiral Auxiliary | Reaction Type | Substrate | Typical Diastereomeric Ratio (dr) |

| Evans Oxazolidinone | Diels-Alder | N-acryloyl oxazolidinone | >95:5 |

| Pseudoephedrine | Alkylation | N-acyl pseudoephedrine | >98:2 |

| Camphorsultam | Conjugate Addition | N-enoyl camphorsultam | >90:10 |

The stereochemical outcome of these reactions is often predictable based on well-established transition state models for the specific auxiliary used. scielo.org.mx After the cycloaddition, the chiral auxiliary can be cleaved to yield the desired enantiomerically enriched cyclohexene carboxamide.

Biocatalytic Transformations for Enantiopure Cyclohexene-Carboxylic Acid Derivatives

Biocatalysis has emerged as a powerful and environmentally benign tool for the synthesis of enantiopure compounds. taylorfrancis.com Enzymes, as chiral catalysts, can exhibit exquisite chemo-, regio-, and stereoselectivity, making them ideal for the synthesis of complex chiral molecules. scispace.com For the preparation of enantiopure cyclohexene-carboxylic acid derivatives, two primary biocatalytic strategies can be employed: enzymatic kinetic resolution and asymmetric synthesis.

Enzymatic kinetic resolution involves the selective reaction of one enantiomer in a racemic mixture, leaving the unreacted enantiomer in high enantiomeric purity. nih.gov For instance, a racemic mixture of 1,4-dimethyl-3-cyclohexene-1-carboxylic acid or its ester derivative could be subjected to hydrolysis or esterification catalyzed by a lipase (B570770). Lipases are known to selectively act on one enantiomer, allowing for the separation of the two. For example, Candida antarctica lipase B (CAL-B) is a widely used enzyme for the resolution of a variety of chiral alcohols and esters. researchgate.net

| Enzyme Class | Reaction Type | Substrate Type | Potential Product |

| Lipase | Kinetic Resolution (Hydrolysis) | Racemic cyclohexene ester | Enantiopure cyclohexene carboxylic acid and ester |

| Esterase | Kinetic Resolution (Esterification) | Racemic cyclohexene carboxylic acid | Enantiopure cyclohexene ester and carboxylic acid |

| Nitrilase | Asymmetric Hydrolysis | Prochiral dinitrile | Chiral cyano-carboxylic acid |

Alternatively, asymmetric synthesis using enzymes can create the desired stereocenter from a prochiral substrate. While direct enzymatic Diels-Alder reactions are still an emerging field, other enzymatic transformations can be envisioned. For example, a prochiral cyclohexadiene precursor could be selectively functionalized by an enzyme to introduce the desired chirality. Furthermore, microorganisms themselves can be used in whole-cell biotransformations to perform stereoselective reactions on cyclohexene precursors. nih.gov These microbial transformations can include hydroxylations, reductions, or oxidations that proceed with high enantioselectivity. nih.gov

The development of chemo-enzymatic cascades, where chemical and enzymatic steps are combined in a one-pot synthesis, offers a highly efficient route to enantiopure cycloalkenes and their derivatives from bio-based resources. nih.gov

Chemical Reactivity and Reaction Mechanisms of 1,4 Dimethyl 3 Cyclohexene 1 Carboxamide

Transformations of the Cyclohexene (B86901) Double Bond

The endocyclic double bond in the cyclohexene ring is a region of high electron density, making it susceptible to attack by electrophiles. It can also participate in concerted pericyclic reactions.

The double bond of 1,4-Dimethyl-3-cyclohexene-1-carboxamide is expected to undergo electrophilic addition reactions typical of alkenes. ksu.edu.sayoutube.com The regioselectivity of these additions will be influenced by the stability of the resulting carbocation intermediate.

Electrophilic Addition of Halogens: Addition of halogens like Br₂ or Cl₂ would proceed through a cyclic halonium ion intermediate, leading to anti-addition products. ksu.edu.sa

Hydrohalogenation: The addition of hydrogen halides (e.g., HBr, HCl) would likely follow Markovnikov's rule, with the proton adding to the less substituted carbon of the double bond to form a more stable tertiary carbocation at the C4 position.

Hydration: Acid-catalyzed hydration would also be expected to follow Markovnikov's rule, yielding a tertiary alcohol.

Conjugate (Michael) Addition: While the double bond is not directly conjugated to the carbonyl of the carboxamide, making it a less classical Michael acceptor, strong nucleophiles could potentially add in a conjugate-like fashion under certain conditions, especially if the carboxamide group can influence the electronic properties of the double bond through space or upon activation. makingmolecules.comyoutube.com Generally, for a standard Michael addition, an electron-withdrawing group needs to be in conjugation with the double bond. makingmolecules.com

Table 1: Predicted Products of Electrophilic Addition to this compound

| Reagent | Predicted Major Product |

| Br₂ in CCl₄ | trans-3,4-Dibromo-1,4-dimethylcyclohexane-1-carboxamide |

| HBr | 4-Bromo-1,4-dimethylcyclohexane-1-carboxamide |

| H₃O⁺ | 4-Hydroxy-1,4-dimethylcyclohexane-1-carboxamide |

The cyclohexene ring and its substituents can undergo various isomerization and rearrangement reactions, often promoted by acid, base, or light.

Double Bond Isomerization: Under acidic or basic conditions, the double bond could potentially migrate to a thermodynamically more stable position, if one exists. For this compound, the current position is tetrasubstituted, which is generally stable.

Rearrangements during Reactions: Studies on similar cyclohex-3-ene-1-carboxamide derivatives have shown that reactions at the double bond can lead to complex rearrangements. For instance, bromination and epoxidation reactions of related systems have been reported to yield bicyclic lactones, indicating an intramolecular reaction between the newly functionalized double bond and the carboxamide group. nih.gov Such rearrangements are often driven by the formation of more stable products and are influenced by the stereochemistry of the starting material and intermediates. nih.gov

Photochemical Isomerization: Cycloalkenes can undergo photochemical isomerization, although this is more common for smaller, more strained rings. researchgate.net

Reactivity of the Carboxamide Functional Group

The carboxamide group is generally considered to be relatively stable and unreactive compared to other carbonyl derivatives like esters or acid chlorides. However, it can undergo a range of reactions under specific conditions. researchgate.net

Amides are resistant to hydrolysis, requiring strong acidic or basic conditions and often elevated temperatures.

Acid-Catalyzed Hydrolysis: Under strong acidic conditions, the carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

Base-Catalyzed Hydrolysis: Strong bases can deprotonate the amide nitrogen or, more commonly, a water molecule to generate a hydroxide ion which then attacks the carbonyl carbon. This process is generally slower than acid-catalyzed hydrolysis.

The hydrolytic stability can be influenced by the steric hindrance around the carbonyl group. The presence of the quaternary carbon adjacent to the carboxamide in this compound might provide some steric hindrance, potentially slowing down the rate of hydrolysis compared to less substituted amides.

The amide linkage has both nucleophilic (at the nitrogen) and electrophilic (at the carbonyl carbon) character, although both are relatively weak.

Nucleophilic Reactions: The lone pair on the nitrogen atom is delocalized into the carbonyl group, reducing its nucleophilicity. Therefore, reactions at the nitrogen typically require deprotonation with a strong base.

Electrophilic Reactions: The carbonyl carbon is electrophilic, but less so than in ketones or esters due to the electron-donating resonance effect of the nitrogen atom. Strong nucleophiles, such as organolithium reagents or powerful reducing agents like lithium aluminum hydride, are required to attack the carbonyl carbon. nih.gov Reduction of the carboxamide would lead to the corresponding amine.

Electrophilic Activation: The reactivity of the amide can be enhanced by using strong electrophiles that activate the carbonyl group, making it more susceptible to nucleophilic attack. nih.gov

Investigation of Reaction Kinetics and Thermodynamic Parameters

There is no specific kinetic or thermodynamic data available for reactions involving this compound. However, studies on similar molecules can provide insights. For example, the degradation kinetics of 1,2-cyclohexanecarboxylic acid amides have been studied, revealing the influence of stereochemistry on the activation energy of the reaction. nih.gov The cis and trans isomers were found to have different activation enthalpies and entropies for their degradation, which was attributed to differences in their conformational flexibility and the ease of forming a key five-membered ring intermediate. nih.gov

A similar analysis for this compound would involve:

Kinetic Studies: Measuring the rate of reaction under various conditions (temperature, concentration of reactants, catalyst) to determine the rate law and activation parameters (activation energy, pre-exponential factor).

Thermodynamic Studies: Determining the change in Gibbs free energy, enthalpy, and entropy for a given reaction to understand its spontaneity and equilibrium position.

Table 2: Hypothetical Kinetic Parameters for Hydrolysis of Cyclohexene Carboxamide Derivatives (Based on Analogy)

| Compound Isomer | Activation Enthalpy (ΔH‡) (kcal/mol) | Activation Entropy (ΔS‡) (cal/mol·K) |

| cis-isomer | 19.90 | -16.25 |

| trans-isomer | 18.87 | -32.27 |

| Data is for illustrative purposes, based on the degradation of 1,2-cyclohexanecarboxylic acid amides and highlights the potential influence of stereochemistry. nih.gov |

Advanced Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide a detailed picture of the electron distribution and energy levels, which govern the molecule's geometry, stability, and reactivity.

Density Functional Theory (DFT) for Molecular Geometry and Reactivity Predictions

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. It is employed to predict molecular geometries, energies, and reactivity indices. For 1,4-Dimethyl-3-cyclohexene-1-carboxamide, DFT calculations can determine the optimal three-dimensional arrangement of atoms, including bond lengths, bond angles, and dihedral angles.

These calculations help identify the most stable conformation of the molecule by minimizing its energy. Furthermore, DFT can be used to compute various electronic properties that are indicative of reactivity. The molecular electrostatic potential (MEP), for instance, maps the electron density to identify regions that are rich or deficient in electrons. nih.gov These sites are prone to electrophilic and nucleophilic attack, respectively, providing valuable information about how the molecule will interact with other chemical species. nih.gov The energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is a key indicator of a molecule's chemical reactivity and stability. nih.gov

Table 1: Application of DFT in Analyzing this compound

| Calculated Property | Significance |

|---|---|

| Optimized Molecular Geometry | Predicts the most stable 3D structure, including bond lengths and angles. |

| HOMO-LUMO Energy Gap | Indicates chemical reactivity, kinetic stability, and electronic properties. nih.gov |

| Molecular Electrostatic Potential (MEP) | Identifies electron-rich and electron-deficient regions, predicting sites for intermolecular interactions. nih.gov |

Frontier Molecular Orbital (FMO) Analysis in Reaction Selectivity

Frontier Molecular Orbital (FMO) theory simplifies the prediction of reaction outcomes by focusing on the interaction between the HOMO of one molecule and the LUMO of another. chemrxiv.orgnih.gov The energies and symmetries of these orbitals are crucial in determining the feasibility and selectivity of a chemical reaction. chemrxiv.org

For this compound, the HOMO is likely localized around the electron-rich carbon-carbon double bond in the cyclohexene (B86901) ring and the lone pairs of the oxygen and nitrogen atoms in the carboxamide group. The LUMO, conversely, would be associated with the antibonding orbitals, particularly of the carbonyl group.

In a potential reaction, the shape and energy of these frontier orbitals would dictate the regioselectivity and stereoselectivity. For example, in a Diels-Alder reaction, the overlap between the HOMO of the diene component and the LUMO of the dienophile (or vice versa) determines the orientation of the reactants and the structure of the resulting product. The analysis of FMO coefficients at different atomic sites can predict which atoms are most likely to be involved in bond formation. chemrxiv.org

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations provide a window into the dynamic behavior of molecules over time, offering insights that static models cannot.

Conformational Analysis of the Cyclohexene Ring and Substituents

The cyclohexene ring in this compound is not planar and exists in various conformations, such as half-chair, boat, and twist-boat. Molecular dynamics (MD) simulations can be used to explore these different conformations and the energy barriers between them. nih.gov These simulations track the movements of atoms over time, revealing the flexibility of the ring and the preferred orientations of the methyl and carboxamide substituents. nih.govresearchgate.net

The substituents play a critical role in determining the conformational stability. For instance, a substituent can be in an axial or equatorial position, and the relative stability of these positions is influenced by steric interactions. sapub.org The 1,3-diaxial interaction, a type of steric strain between an axial substituent and other axial atoms, can destabilize a conformation. sapub.org In the case of this compound, the interplay between the axial and equatorial positions of the two methyl groups and the carboxamide group will dictate the molecule's predominant shape, which in turn affects its physical properties and biological activity. nih.govresearchgate.net Studies on similar cyclohexane systems show that dynamic interconversion between conformations can be a determining factor in molecular reactivity. nih.govresearchgate.net

Ligand-Target Docking and Interaction Predictions for Biological Systems

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a target receptor, such as a protein or enzyme. als-journal.comanimbiosci.org This method is instrumental in drug discovery for predicting the binding affinity and mode of action of a potential drug molecule. als-journal.com

For this compound, docking simulations can be performed to screen for potential biological targets. In these simulations, the molecule is placed into the binding site of a target protein, and its orientation and conformation are adjusted to find the best fit. The quality of the fit is evaluated using a scoring function that estimates the binding energy. animbiosci.org

The carboxamide group is particularly important for forming hydrogen bonds with amino acid residues in a protein's active site. The cyclohexene ring and methyl groups can participate in hydrophobic interactions. By analyzing these interactions, researchers can predict whether the compound is likely to be an inhibitor or activator of the target protein. nih.govnih.gov

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Efficacy

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) are methodologies used to correlate the chemical structure of a compound with its biological activity. researchgate.net These models are essential for optimizing lead compounds in drug development.

SAR involves making systematic modifications to a molecule's structure and observing the effect on its biological activity. For this compound, this could involve changing the position of the methyl groups, modifying the carboxamide group, or altering the cyclohexene ring. For example, studies on similar cyclohexene-carboxylic acid derivatives have shown that the presence of a double bond in the ring and the type of substituents can significantly influence anti-inflammatory and antimicrobial activities. mdpi.com

QSAR takes this a step further by creating a mathematical model that quantitatively relates the structural properties (descriptors) of a series of compounds to their biological activity. researchgate.netnih.gov These descriptors can include physicochemical properties like logP (partition coefficient), molecular weight, and electronic properties calculated from quantum chemistry. nih.gov A validated QSAR model can then be used to predict the biological efficacy of new, unsynthesized compounds, thereby saving time and resources in the drug discovery process. nih.govnih.gov

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 1,2-cyclohexanecarboxylic acid amide |

| cis-1,2-dimethylcyclohexane |

| trans-1,2-dimethylcyclohexane |

| methylcyclohexane |

| (±) menthol |

| (±) carvone |

| 1,3-cyclohexanedione |

| 1,3-dimethylcyclohexane |

| 1,4-dimethylcyclohexane |

| trans-1,4-dibromo-1,4-dicyanocyclohexane |

| cyclobutenone |

| 1,3-butadiene |

| cyclopentadiene |

| trans-piperylene |

| isoprene (B109036) |

| camptothecin |

| Isosilybin A |

| Alpidem |

| 1,3-Cyclohexadiene, 1,4-dimethyl- |

| 3,4-Dimethyl-3-cyclohexene-1-carboxaldehyde |

| methyl 1,4-dimethyl-3-cyclohexene-1-carboxylate |

Development of Predictive Models for Biological Activity

Predictive models, particularly Quantitative Structure-Activity Relationship (QSAR) models, are fundamental in forecasting the biological activity of chemical compounds. These models mathematically correlate the structural or physicochemical properties of a series of compounds with their biological activities. For analogs of this compound, a hypothetical QSAR study could be developed to predict a specific pharmacological effect, such as anti-inflammatory or anticancer activity.

The development of such a model would involve the calculation of various molecular descriptors for a series of this compound analogs. These descriptors fall into several categories:

Electronic Descriptors: These quantify the electronic aspects of the molecule, such as dipole moment, partial charges, and HOMO/LUMO energies. Variations in the methyl and carboxamide groups would significantly influence these properties.

Steric Descriptors: These relate to the three-dimensional size and shape of the molecule, including molecular volume, surface area, and specific conformational parameters of the cyclohexene ring.

Hydrophobic Descriptors: LogP (the logarithm of the partition coefficient between octanol and water) is a key descriptor in this category, indicating the molecule's lipophilicity and ability to cross cell membranes.

Topological Descriptors: These are numerical representations of the molecular structure, such as connectivity indices, that describe the branching and arrangement of atoms.

A hypothetical predictive model for the anti-inflammatory activity of this compound analogs might yield a regression equation similar to:

pIC50 = -0.25 * (LogP)^2 + 1.5 * (LogP) + 0.05 * (Molecular Volume) - 2.1 * (LUMO Energy) + 3.8

This equation would suggest an optimal lipophilicity for activity, and that increased molecular volume and lower LUMO energy could enhance the anti-inflammatory effect.

Below is an interactive data table showcasing a hypothetical set of this compound analogs and their calculated descriptors, along with predicted biological activities.

| Compound ID | R1-substituent | R2-substituent | LogP | Molecular Volume (ų) | LUMO Energy (eV) | Predicted pIC50 |

| DMCC-01 | H | H | 2.5 | 180 | -1.2 | 5.8 |

| DMCC-02 | Cl | H | 3.1 | 185 | -1.5 | 6.2 |

| DMCC-03 | OCH3 | H | 2.2 | 190 | -1.1 | 5.9 |

| DMCC-04 | H | CH3 | 2.8 | 188 | -1.3 | 6.0 |

| DMCC-05 | F | F | 2.9 | 182 | -1.6 | 6.4 |

Identification of Key Structural Features for Desired Pharmacological Profiles

Building upon predictive models, computational studies can pinpoint the specific structural features of this compound that are crucial for a desired pharmacological effect. This is often achieved through techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), which generate 3D contour maps highlighting regions where modifications to the molecule would likely enhance or diminish its activity.

For this compound, a hypothetical CoMFA/CoMSIA analysis for a specific receptor target might reveal the following key features:

Steric Contributions: The analysis might indicate that bulky substituents are favored at the 4-position of the cyclohexene ring, suggesting a large hydrophobic pocket in the receptor's binding site. Conversely, steric hindrance might be disfavored near the carboxamide group to allow for crucial hydrogen bonding.

Electrostatic Contributions: Contour maps could highlight regions where positive or negative electrostatic potential is favorable. For instance, an electropositive region near the carboxamide nitrogen and an electronegative region around the carbonyl oxygen would suggest their involvement in hydrogen bonding with the receptor.

Hydrophobic Fields: The methyl groups at the 1 and 4 positions likely contribute to hydrophobic interactions within the binding pocket. The model could show that increasing the hydrophobicity in these regions enhances binding affinity.

Hydrogen Bond Donors and Acceptors: The carboxamide group is a critical pharmacophoric feature, with the NH group acting as a hydrogen bond donor and the carbonyl oxygen as an acceptor. The precise orientation of these groups, dictated by the conformation of the cyclohexene ring, would be essential for receptor binding.

The table below summarizes the hypothetical importance of different structural features of this compound for a theoretical pharmacological profile.

| Structural Feature | Position | Predicted Importance | Rationale |

| Methyl Group | 1 | Moderate | Contributes to hydrophobic interactions and proper orientation in the binding pocket. |

| Methyl Group | 4 | High | Fills a key hydrophobic pocket in the receptor; bulky substituents may be favored. |

| Cyclohexene Ring | - | High | Provides the rigid scaffold for the optimal 3D arrangement of other functional groups. |

| Carboxamide Nitrogen | 1 | High | Acts as a crucial hydrogen bond donor to the receptor. |

| Carboxamide Carbonyl | 1 | High | Acts as a crucial hydrogen bond acceptor with the receptor. |

In Silico Screening Methodologies for Novel Analog Discovery

In silico screening, or virtual screening, is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein receptor or enzyme. For the discovery of novel analogs of this compound, a variety of virtual screening methodologies could be employed.

One common approach is structure-based virtual screening , which requires the 3D structure of the biological target. A virtual library of compounds, which could include commercially available chemicals or virtually generated novel structures based on the this compound scaffold, would be docked into the binding site of the target. The docking process predicts the binding conformation and affinity of each molecule, allowing for the ranking and selection of the most promising candidates for synthesis and biological testing.

Another approach is ligand-based virtual screening , which is utilized when the 3D structure of the target is unknown. This method relies on the knowledge of other molecules that bind to the target. A pharmacophore model can be developed based on the key structural features of known active compounds. This model is then used as a 3D query to search compound libraries for molecules that possess the same essential features in the correct spatial arrangement.

A hypothetical virtual screening campaign to discover novel inhibitors of a specific kinase, using this compound as a starting point, might proceed as follows:

Library Preparation: A virtual library of 100,000 compounds containing the cyclohexene carboxamide core with diverse substitutions would be generated.

Pharmacophore Filtering: A 3D pharmacophore model, based on the key features identified in section 4.3.2 (e.g., hydrogen bond donor/acceptor pair, hydrophobic features), would be used to rapidly screen the library, reducing it to approximately 10,000 candidate molecules.

Molecular Docking: The remaining 10,000 compounds would be docked into the ATP-binding site of the target kinase. The docking scores and predicted binding poses would be analyzed.

Hit Selection: The top 100 ranked compounds based on docking score and favorable predicted interactions with key residues in the binding site would be selected for further investigation.

The following table illustrates a simplified output from such a virtual screening campaign, highlighting a few hypothetical "hit" compounds.

| Hit ID | Docking Score (kcal/mol) | Key Predicted Interactions |

| VS-Hit-01 | -9.5 | Hydrogen bonds with backbone of hinge region; hydrophobic interactions with gatekeeper residue. |

| VS-Hit-02 | -9.2 | Salt bridge with a charged residue in the active site; pi-stacking with a phenylalanine residue. |

| VS-Hit-03 | -8.9 | Water-mediated hydrogen bonds; hydrophobic interactions with the DFG motif. |

Through these advanced computational and theoretical approaches, the exploration of this compound and its analogs can be significantly accelerated, paving the way for the rational design of novel and potent therapeutic agents.

Sophisticated Analytical Techniques for the Characterization of 1,4 Dimethyl 3 Cyclohexene 1 Carboxamide

Spectroscopic Analysis for Molecular Structure Elucidation

Spectroscopic methods are indispensable for probing the molecular architecture of 1,4-Dimethyl-3-cyclohexene-1-carboxamide. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (HRMS), and Vibrational Spectroscopy (IR, Raman) offer complementary information to construct a complete structural picture.

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise connectivity and stereochemistry of this compound. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom.

In the ¹H NMR spectrum, the protons on the cyclohexene (B86901) ring and methyl groups would exhibit characteristic chemical shifts. The olefinic proton at C3 would appear in the downfield region, typically around 5.4-5.7 ppm. The protons of the two methyl groups would appear as singlets in the upfield region. The protons of the amide group (-NH₂) would typically present as a broad singlet.

The ¹³C NMR spectrum provides information on each carbon atom. The quaternary carbons, C1 and C4, would have distinct chemical shifts, as would the olefinic carbons C3 and the sp³-hybridized carbons of the ring. The carbonyl carbon of the carboxamide group would be observed significantly downfield, often in the range of 170-175 ppm. nih.gov Analysis of related cyclohexene carboxamide derivatives supports these expected chemical shift ranges. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) |

| C1-CH₃ | ~1.2 | ~25-30 |

| C4-CH₃ | ~1.6 | ~20-25 |

| C2-H₂ | ~1.8-2.2 | ~30-35 |

| C3-H | ~5.4-5.7 | ~120-130 |

| C5-H₂ | ~1.9-2.3 | ~25-30 |

| C6-H₂ | ~1.7-2.1 | ~35-40 |

| C=O | - | ~170-175 |

| NH₂ | ~5.5-7.0 (broad) | - |

Note: Predicted values are based on data from structurally similar compounds. nih.gov

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the exact mass of the parent ion, which in turn allows for the calculation of its elemental formula with high accuracy. For this compound (C₉H₁₅NO), HRMS can confirm its molecular weight and distinguish it from other compounds with the same nominal mass. Studies on similar cyclohexene carboxamide structures have successfully used HRMS to confirm their calculated elemental compositions. nih.gov

Fragmentation studies, typically performed using tandem mass spectrometry (MS/MS), provide insight into the compound's structure. Common fragmentation pathways for this molecule would likely involve the loss of the carboxamide group (-CONH₂) or cleavage of the cyclohexene ring. The resulting fragmentation pattern serves as a molecular fingerprint, aiding in structural confirmation.

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in the molecule.

The IR spectrum of this compound would show characteristic absorption bands. Key vibrations include:

N-H stretching: Two bands in the region of 3100-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretches of the primary amide group. mdpi.com

C-H stretching: Bands just above and below 3000 cm⁻¹ for the olefinic (=C-H) and aliphatic (C-H) bonds, respectively. docbrown.info

C=O stretching (Amide I band): A strong, sharp absorption around 1640-1690 cm⁻¹. mdpi.com

N-H bending (Amide II band): An absorption band around 1600-1640 cm⁻¹.

C=C stretching: A characteristic absorption around 1640-1680 cm⁻¹ for the double bond within the cyclohexene ring. docbrown.info

Raman spectroscopy provides complementary information. The C=C double bond stretch is typically strong and easily identifiable in the Raman spectrum, while the C=O stretch is also observable. researchgate.net

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical IR Wavenumber (cm⁻¹) | Typical Raman Wavenumber (cm⁻¹) |

| -NH₂ (Amide) | N-H Stretch | 3100-3500 (two bands) | Weak |

| C=O (Amide) | C=O Stretch (Amide I) | 1640-1690 (strong) | Moderate |

| -NH₂ (Amide) | N-H Bend (Amide II) | 1600-1640 | Weak |

| C=C (Olefin) | C=C Stretch | 1640-1680 (variable) | Strong |

| =C-H (Olefin) | C-H Stretch | ~3020-3080 | Moderate |

| -C-H (Alkyl) | C-H Stretch | ~2850-2960 | Moderate-Strong |

Chromatographic Methods for Purification and Purity Assessment

Chromatographic techniques are essential for separating this compound from reaction byproducts and starting materials, as well as for quantifying its purity.

Gas Chromatography (GC) is well-suited for the analysis of volatile and thermally stable compounds. While the carboxamide itself might have limited volatility, GC analysis is possible, often requiring a high-temperature column. The technique can effectively separate isomers and assess purity. For related compounds like 2,4-Dimethyl-3-cyclohexene-1-carboxaldehyde, GC is listed as the method for purity assay. sigmaaldrich.comtcichemicals.com

Coupling GC with a Mass Spectrometer (GC-MS) provides a powerful analytical tool. As the separated components elute from the GC column, they are introduced into the mass spectrometer, which provides a mass spectrum for each peak. This allows for the tentative identification of impurities based on their fragmentation patterns and comparison to spectral libraries. nih.gov

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the purification and purity analysis of a broad range of organic compounds, including carboxamides. researchgate.net Depending on the polarity of the compound, either normal-phase or reverse-phase HPLC can be employed. A UV detector is commonly used for detection, as the amide and olefinic chromophores will absorb UV light.

The this compound molecule contains two stereocenters (at C1 and C4), meaning it can exist as different stereoisomers (enantiomers and diastereomers). Chiral HPLC is the definitive method for separating and quantifying these stereoisomers. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, resulting in different retention times and allowing for their separation. The ability to perform such separations is critical in pharmaceutical contexts where the biological activity of stereoisomers can vary significantly.

X-ray Crystallography for Solid-State Structural Determination

A definitive analysis of the solid-state structure of this compound using X-ray crystallography has not been published. This technique would be necessary to determine key crystallographic parameters.

Elucidation of Crystal Packing and Intermolecular Interactions

Without the crystal structure, a description of the crystal packing and the specific intermolecular interactions, such as hydrogen bonds or van der Waals forces, that govern the supramolecular assembly of this compound cannot be provided.

Hirshfeld Surface Analysis for Non-Covalent Interaction Quantification

Due to the absence of the necessary experimental data in the public domain, it is not possible to generate the requested article with the specified level of detail and scientific rigor.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1,4-dimethyl-3-cyclohexene-1-carboxamide, and how do their efficiencies compare?

- Methodology : The compound can be synthesized via carboxamide functionalization of cyclohexene derivatives. A common approach involves alkylation of 3-cyclohexene-1-carboxylic acid precursors using methylating agents like methyl iodide in the presence of NaH as a base in DMF . Optimization includes varying reaction temperatures (room temperature vs. reflux) and purification via recrystallization from hexane or chloroform . Comparative efficiency can be assessed by yield percentages (e.g., 92% yield achieved in brominated analogs under similar conditions) and reaction time (4–30 hours) .

Q. What analytical techniques are critical for characterizing this compound?

- Methodology : Use nuclear magnetic resonance (NMR) spectroscopy to confirm the cyclohexene ring geometry (e.g., cis/trans isomerism) and methyl group positions. High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., theoretical vs. observed m/z). Infrared (IR) spectroscopy identifies carboxamide C=O stretching (~1650–1700 cm⁻¹) and N–H bonds . For purity assessment, combine HPLC with UV detection and elemental analysis (C, H, N percentages within ±0.4% of theoretical values) .

Q. What safety protocols are essential when handling this compound?

- Methodology : Work in well-ventilated areas with fume hoods to avoid inhalation of vapors. Use chemical-resistant gloves (e.g., nitrile) and eye protection. Environmental contamination risks require secondary containment for liquid residues. Follow REACH regulations for waste disposal, including neutralization of reactive intermediates (e.g., brominated byproducts) .

Q. How does the compound’s stability vary under different storage conditions?

- Methodology : Stability studies should monitor degradation under light, humidity, and temperature. Store in amber vials at –20°C to prevent photodegradation. Accelerated stability testing (e.g., 40°C/75% relative humidity for 4 weeks) with periodic HPLC analysis quantifies decomposition products .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reaction mechanisms for its synthesis?

- Methodology : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states of methyl group transfer during alkylation. Compare activation energies for competing pathways (e.g., SN2 vs. radical mechanisms) to explain discrepancies in regioselectivity observed in experimental yields .

Q. What strategies mitigate byproduct formation during large-scale synthesis?

- Methodology : Kinetic control via slow reagent addition reduces dimerization. Solvent screening (e.g., DMF vs. THF) minimizes side reactions like over-alkylation. Catalytic additives (e.g., ceric ammonium nitrate) enhance selectivity in oxidative cycloadditions, as demonstrated in analogous cyclohexene systems .

Q. How does the compound interact with biological targets, and what structural analogs enhance activity?

- Methodology : Molecular docking (AutoDock Vina) predicts binding affinities to enzymes like cyclooxygenase-2. Compare with analogs (e.g., N,N-dimethylcyclohexanecarboxamide) to identify critical substituents. In vitro assays (e.g., enzyme inhibition IC₅₀) validate computational predictions .

Q. What environmental fate studies are needed to assess its persistence in indoor settings?

- Methodology : Simulate adsorption on indoor surfaces (e.g., cellulose, gypsum) using microspectroscopic imaging (AFM-IR) to track degradation products. Quantify airborne concentrations via gas chromatography-mass spectrometry (GC-MS) under varying humidity and oxidant levels (e.g., ozone) .

Q. How can contradictory data on its catalytic hydrogenation efficiency be resolved?

- Methodology : Replicate experiments using controlled catalyst loadings (e.g., Pd/C vs. Raney Ni) and H₂ pressures. Analyze stereochemical outcomes via X-ray crystallography to distinguish between cis and trans hydrogenation products, which may explain yield variations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.